4-[4-(allyloxy)phenyl]-3-buten-2-one
Description
The exact mass of the compound this compound is 202.099379685 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-4-(4-prop-2-enoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-10-15-13-8-6-12(7-9-13)5-4-11(2)14/h3-9H,1,10H2,2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRQXLFRTJZPCL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Alpha,beta Unsaturated Ketone and Allyl Ether Motifs in Synthetic Strategy
The molecular architecture of 4-[4-(allyloxy)phenyl]-3-buten-2-one incorporates two highly important functional groups that are mainstays in synthetic organic chemistry: the α,β-unsaturated ketone and the allyl ether. The strategic value of this combination lies in the distinct and versatile reactivity each group offers.
The α,β-unsaturated ketone moiety is a powerful tool for carbon-carbon bond formation. uobabylon.edu.iq Its conjugated system renders the β-carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate or Michael addition. wikipedia.orgopenstax.org This reactivity allows for the introduction of diverse substituents, facilitating the construction of more complex molecular skeletons. Furthermore, the enone double bond and the carbonyl group can be selectively reduced or transformed into other functionalities, making them versatile intermediates in multi-step syntheses. wikipedia.org
The allyl ether group, on the other hand, is frequently employed as a protecting group for phenols and alcohols. fiveable.me Allyl ethers are valued for their stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and some oxidizing/reducing environments. fiveable.me This stability allows chemists to perform transformations on other parts of a molecule without affecting the protected hydroxyl group. Crucially, the allyl group can be selectively removed under specific, often mild, conditions, typically using transition metal catalysts or strong acids, to regenerate the parent phenol (B47542) or alcohol. fiveable.me This "orthogonality" is a cornerstone of modern protecting group strategy in the synthesis of complex molecules.
Overview of General Reactivity Patterns
The chemical behavior of 4-[4-(allyloxy)phenyl]-3-buten-2-one is dictated by the interplay of its constituent functional groups. The reactivity can be understood by examining the canonical reactions of α,β-unsaturated ketones and allyl ethers.
Reactivity of the α,β-Unsaturated Ketone:
The enone system possesses two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub This dual reactivity leads to two competing reaction pathways for nucleophilic attack. pressbooks.pub
1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly. This irreversible reaction leads to the formation of an allylic alcohol after workup. libretexts.org
1,4-Addition (Conjugate Addition): Softer, weaker nucleophiles, such as amines, thiols, and organocuprates (Gilman reagents), preferentially attack the β-carbon. openstax.orgpressbooks.pub This process, often reversible, generates an enolate intermediate which is then protonated at the α-carbon to yield a saturated ketone. openstax.org The thermodynamic stability of the resulting carbonyl compound often favors the 1,4-addition product. libretexts.org
The table below summarizes these general reactivity patterns.
| Reagent Type | Site of Attack | Addition Type | Resulting Product Class |
| Strong Nucleophiles (e.g., R-MgBr, R-Li) | Carbonyl Carbon | 1,2-Addition (Direct) | Allylic Alcohol |
| Weak/Soft Nucleophiles (e.g., R₂CuLi, R₂NH) | β-Carbon | 1,4-Addition (Conjugate) | Saturated Ketone |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Carbonyl Carbon | 1,2-Reduction | Allylic Alcohol |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | C=C and C=O | Full Reduction | Saturated Alcohol |
Reactivity of the Allyl Ether:
The allyl ether portion of the molecule also has characteristic reactivities. It is generally stable but can undergo specific transformations.
Cleavage: The ether linkage can be cleaved to deprotect the phenolic oxygen. This is commonly achieved using transition metal catalysts, such as palladium or rhodium complexes, in the presence of a nucleophilic scavenger. Acid-catalyzed cleavage is also possible, proceeding through a stabilized allylic carbocation intermediate. fiveable.me
Rearrangement: When heated, aryl allyl ethers can undergo a fiveable.mefiveable.me-sigmatropic rearrangement known as the Claisen rearrangement to form an ortho-allyl phenol (B47542). This reaction is a powerful method for forming carbon-carbon bonds on an aromatic ring.
Positioning 4 4 Allyloxy Phenyl 3 Buten 2 One Within Chalcone and Enone Derivatives Research
Classical Organic Synthetic Routes to this compound
Traditional methods provide foundational and reliable pathways to the target compound and its precursors. These often involve well-established named reactions that are staples in organic synthesis.
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and related enones, involving the crossed-aldol condensation of an aromatic aldehyde with a ketone or another aldehyde that possesses an α-hydrogen. wikipedia.orgmagritek.com In the context of synthesizing this compound, this reaction involves the base-catalyzed condensation of 4-(allyloxy)benzaldehyde with acetone.
The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of acetone to form a nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic carbonyl carbon of 4-(allyloxy)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone. nih.gov Solvent-free methods using solid NaOH have also proven effective, offering excellent yields and simplifying the procedure. nih.gov
Table 1: Examples of Claisen-Schmidt Condensation Conditions
| Aldehyde | Ketone | Catalyst | Solvent | Outcome |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | High yield of Dibenzylideneacetone |
| Substituted Benzaldehydes | Cyclopentanone | Solid NaOH | Solvent-free (Grinding) | 96-98% yields of α,α'-bis(benzylidene)cycloalkanones nih.gov |
| Benzaldehyde | Cyclohexanone | Mg/Al-LDH | Solvent-free | Active and selective for the condensation product mdpi.commdpi.com |
Olefination reactions provide an alternative and powerful strategy for constructing the carbon-carbon double bond of the butenone moiety with high stereocontrol.
The Wittig reaction utilizes a phosphonium (B103445) ylide, specifically one derived from an α-haloketone, to convert an aldehyde into an alkene. wikipedia.org For the synthesis of this compound, 4-(allyloxy)benzaldehyde would be reacted with acetylmethylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). This stabilized ylide typically favors the formation of the (E)-alkene, which corresponds to the desired trans-isomer of the target enone. wikipedia.orgekb.eg Reactions can be accelerated using microwave irradiation, significantly reducing reaction times. ekb.eg Recent advancements have also demonstrated that Wittig reactions with stabilized ylides can be performed efficiently in aqueous media. acs.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This approach is renowned for producing α,β-unsaturated carbonyl compounds with excellent (E)-selectivity. organic-chemistry.org The synthesis would involve deprotonating a phosphonate ester, such as diethyl (2-oxopropyl)phosphonate, with a suitable base (e.g., NaH, LiOH) to generate the nucleophilic carbanion. organic-chemistry.orgresearchgate.net This carbanion then reacts with 4-(allyloxy)benzaldehyde. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification. organic-chemistry.org
Table 2: Comparison of Wittig and HWE Reactions for Enone Synthesis
| Reaction | Reagent | Typical Base | Selectivity | Byproduct |
| Wittig | Phosphonium Ylide (e.g., Ph₃P=CHCOR) | n-BuLi, NaH | (E)-alkene with stabilized ylides wikipedia.org | Triphenylphosphine (B44618) oxide (Ph₃PO) |
| HWE | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂COR) | NaH, LiOH, K₂CO₃ | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org | Dialkyl phosphate (water-soluble) |
The synthesis of the key precursor, 4-(allyloxy)benzaldehyde, is a critical preliminary step. This is most commonly achieved through the alkylation of a phenolic starting material.
Alkylation: The most direct route is the Williamson ether synthesis, which involves the alkylation of p-hydroxybenzaldehyde with an allyl halide. prepchem.com The reaction is typically performed by treating 4-hydroxybenzaldehyde (B117250) with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. nih.govresearchgate.net The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the allyl bromide to form the desired ether.
Formylation: An alternative, though less direct, approach involves first synthesizing allyloxybenzene from phenol and then introducing the formyl group onto the aromatic ring in a separate step. prepchem.com Several classic formylation reactions can be employed:
Vilsmeier-Haack Reaction: Uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile. wikipedia.org
Gattermann-Koch Reaction: Introduces a formyl group using carbon monoxide and hydrochloric acid under pressure with a catalyst. purechemistry.orggoogle.com
Duff Reaction: Employs hexamethylenetetramine (HMTA) to formylate activated aromatic rings like phenols. wikipedia.orgsemanticscholar.org
These methods typically result in formylation at the para position due to the ortho, para-directing nature of the allyloxy group.
Modern Catalytic Approaches to this compound
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to construct carbon-carbon bonds with high efficiency, atom economy, and selectivity.
Palladium-catalyzed cross-coupling reactions offer powerful alternatives to classical condensation methods for assembling the core structure of the target molecule. researchgate.net
The Heck reaction (or Mizoroki-Heck reaction) creates a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgnumberanalytics.com To synthesize this compound, one could couple an aryl halide, such as 4-allyloxy-iodobenzene, with methyl vinyl ketone (MVK, 3-buten-2-one). researchgate.net The reaction is catalyzed by palladium complexes like Pd(OAc)₂ or Pd(PPh₃)₄ and requires a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst. wikipedia.orgresearchgate.net This method provides a direct route to the desired phenyl-butenone skeleton.
The Suzuki-Miyaura reaction is another versatile palladium-catalyzed cross-coupling method that joins an organoboron compound with an organohalide. mdpi.comresearchgate.net This reaction has been successfully applied to the synthesis of chalcones and flavonoids. nih.gov Two primary strategies could be envisioned for the target molecule:
Coupling of 4-allyloxyphenylboronic acid with a vinyl halide derivative of butenone.
Coupling of cinnamoyl chloride derivatives with arylboronic acids. researchgate.net
The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.comnih.gov
Table 3: Overview of Catalytic Coupling Reactions for Enone Synthesis
| Reaction | Coupling Partners | Catalyst System (Example) | Key Features |
| Heck | Aryl Halide + Alkene (e.g., 4-allyloxy-iodobenzene + MVK) | Pd(OAc)₂, PPh₃, Et₃N wikipedia.org | Forms substituted alkenes; good stereoselectivity organic-chemistry.org |
| Suzuki-Miyaura | Organoboron Cpd. + Organohalide (e.g., 4-allyloxyphenylboronic acid + vinyl halide) | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) researchgate.netnih.gov | Mild conditions; high functional group tolerance mdpi.com |
To enhance the sustainability and practicality of these synthetic routes, significant research has focused on the use of supported and heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and often reused, reducing waste and cost. acs.org
For Claisen-Schmidt condensations , various solid catalysts have been developed to replace homogeneous strong bases. These include mesoporous silica (B1680970) nanomaterials (MCM-41, SBA-15), which can be functionalized to act as solid acid or base catalysts. rsc.org Layered double hydroxides (LDHs), such as those containing Mg, Al, and Fe, have also been shown to be efficient and selective catalysts for the condensation of aldehydes and ketones, often under solvent-free conditions. mdpi.commdpi.com
In transition metal-catalyzed reactions , immobilizing the palladium catalyst on a solid support is a common strategy to facilitate recovery and reuse. researchgate.net Palladium nanoparticles have been supported on materials like silica, carbon, or functionalized polymers for use in Heck and Suzuki reactions. researchgate.netresearchgate.net These heterogeneous systems can sometimes be used in greener solvents like water or ionic liquids, further improving the environmental profile of the synthesis. wikipedia.org For instance, palladium catalysts supported on functionalized polysiloxane microspheres have demonstrated high efficiency and reusability in the Heck coupling of iodobenzene (B50100) with 3-buten-2-one. researchgate.net
Table 4: Examples of Heterogeneous Catalysts in Relevant Reactions
| Reaction Type | Catalyst | Support Material | Advantages |
| Claisen-Schmidt | Protonated Aluminate | Mesoporous Silica | Good activity and selectivity in solvent-free conditions rsc.org |
| Claisen-Schmidt | MgFeAl Mixed Oxides | Layered Double Hydroxide (LDH) | High conversion and selectivity; catalyst reusability mdpi.com |
| Heck Coupling | Palladium (Pd) | Functionalized Polysiloxane | Low catalyst loading, high yield, reusable for multiple cycles researchgate.net |
| 1,4-Addition to Enones | Gold (Au) | TiO₂–UVM-7 | Active, selective, and recyclable heterogeneous catalyst acs.org |
Organocatalysis and Biocatalysis in Stereoselective Synthesis of Enone Precursors
The stereoselective synthesis of enone precursors is critical for producing chiral molecules with specific biological activities. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereocontrol in these syntheses.
Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. In the context of enone synthesis, amino acids like proline and their derivatives are frequently used. youtube.com These catalysts can activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. For instance, a proline-catalyzed aldol reaction between an aldehyde and a ketone can proceed stereoselectively to yield a chiral aldol product, which can then be dehydrated to form a chiral enone. youtube.com The catalyst's chirality directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Cinchona alkaloid-derived thiourea (B124793) organocatalysts have also been successfully employed in the conjugate addition of nucleophiles to enones, providing versatile chiral building blocks with high enantioselectivity. nih.gov
Biocatalysis: This approach uses enzymes or whole microbial cells to perform chemical transformations. Biocatalysis offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. researchgate.net For the synthesis of chiral precursors to enones, enzymes such as 'ene'-reductases (EREDs) and alcohol dehydrogenases (ADHs) are particularly relevant. chemrxiv.orgnih.gov EREDs can catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds, a process that can be reversed to achieve enantioselective desaturation of a ketone to form a chiral enone. chemrxiv.org Similarly, ADHs can perform the stereoselective reduction of a ketone to a chiral alcohol or the oxidation of a chiral alcohol to a ketone, providing access to key chiral synthons. nih.gov These enzymatic methods are highly valued for their ability to produce precursors with very high enantiomeric excess (>99% ee). nih.govacs.org
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |
| Organocatalyst | L-Proline | Aldol Condensation | Forms chiral enamines; bifunctional activation. youtube.com |
| Organocatalyst | Cinchona Alkaloid-Thiourea | Conjugate Addition | High enantioselectivity for a wide range of nucleophiles. nih.gov |
| Biocatalyst | 'Ene'-Reductases (EREDs) | Asymmetric (De)hydrogenation | Reversible C=C bond reduction/formation with high stereocontrol. chemrxiv.org |
| Biocatalyst | Alcohol Dehydrogenases (ADHs) | Asymmetric Ketone Reduction | Produces chiral alcohol precursors with excellent enantiomeric excess. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of chalcones, including this compound, has been a target for the application of these principles.
Solvent-Free and Aqueous Reaction Conditions
Traditional synthesis of chalcones, often via the Claisen-Schmidt condensation, frequently employs volatile organic solvents. researchgate.netjetir.org Green chemistry initiatives aim to replace these with more environmentally friendly alternatives, such as water, or to eliminate the solvent entirely.
Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net The Claisen-Schmidt condensation to form chalcones can be effectively carried out in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. researchgate.netnih.gov For example, the condensation of benzaldehyde and acetophenone has been achieved using a β-cyclodextrin supramolecular catalyst in distilled water, resulting in high yields. researchgate.net
Solvent-Free Conditions: Performing reactions without a solvent (neat) minimizes waste and can lead to improved reaction rates and easier product work-up. researchgate.net Solvent-free Claisen-Schmidt condensations have been successfully implemented by grinding the solid reactants (an aromatic aldehyde and a ketone) with a solid base catalyst, such as potassium hydroxide or sodium hydroxide, at room temperature. jetir.orgresearchgate.net This mechanochemical approach is simple, efficient, and environmentally benign. researchgate.net
| Condition | Catalyst/Method | Reactants | Yield | Reference |
| Aqueous | β-cyclodextrin | Benzaldehyde, Acetophenone | 94% | researchgate.net |
| Aqueous | KOH/Methanol | 2-Acetyl-5-chlorothiophene, Terephthaldehyde | N/A | researchgate.net |
| Solvent-Free | Grinding with solid KOH | Methyl ketones, Aromatic aldehydes | Good to Excellent | researchgate.net |
| Solvent-Free | Grinding with solid NaOH | Acetophenone, Benzaldehyde | 65.29% | jetir.org |
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies less waste generation.
The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation between 4-(allyloxy)benzaldehyde and acetone. This reaction is an addition followed by a dehydration (condensation).
Claisen-Schmidt Condensation: C₇H₅O(OCH₂CH=CH₂) + C₃H₆O → C₁₃H₁₄O₂ + H₂O
The atom economy for this reaction is high, as the only byproduct is a small molecule, water. The calculation is:
% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
% Atom Economy = (202.24 / (162.19 + 58.08)) x 100 = (202.24 / 220.27) x 100 ≈ 91.8%
In contrast, an alternative like the Wittig reaction, while versatile, exhibits poor atom economy. rsc.org The reaction of an aldehyde with a phosphorane ylide generates the desired alkene but also produces a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight (278.28 g/mol ). nih.govrsc.org This results in significant waste, making the Claisen-Schmidt condensation a much greener and more atom-economical choice for synthesizing chalcones. rsc.org
Mechanistic Investigations of Synthetic Pathways to this compound
Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. The primary synthetic route to this compound is the base-catalyzed Claisen-Schmidt condensation.
Reaction Intermediates and Transition State Analysis
The Claisen-Schmidt condensation proceeds through several key intermediates. digitellinc.comnumberanalytics.com Under basic conditions, the reaction initiates with the deprotonation of an α-hydrogen from the ketone (acetone) by a base (e.g., OH⁻) to form a nucleophilic enolate ion. This enolate is the key reactive intermediate.
Enolate Formation: The base abstracts a proton from the α-carbon of acetone, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-(allyloxy)benzaldehyde. This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, also known as an aldol addition product.
Dehydration: Under the reaction conditions, this aldol intermediate is readily dehydrated. The base removes a proton from the α-carbon, forming another enolate, which then eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone system of this compound.
Transition state analysis, often supported by computational studies, suggests that the formation of the carbon-carbon bond (nucleophilic attack) is a critical step. The stereochemistry of the final product (typically the more stable E-isomer) is determined during the dehydration step. numberanalytics.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies of the Claisen-Schmidt condensation help to identify the rate-determining step (RDS) of the reaction. acs.org For the reaction between benzaldehyde and acetophenone, studies have shown that the reaction rates are sensitive to electronic effects of substituents on both reactants. acs.org
Elucidation of Catalyst Roles and Reaction Mechanisms
The synthesis of this compound and its analogs, which are chalcones, is most commonly achieved through the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted benzaldehyde with an acetophenone derivative. jchemrev.com The elucidation of the catalyst's role and the underlying reaction mechanism is crucial for optimizing reaction conditions and improving yields. Both acid and base catalysis are effectively employed, each proceeding through a distinct mechanistic pathway.
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, relying on the reaction between a benzaldehyde and a methyl ketone catalyzed by either an acid or a base. nih.gov In the context of this compound, this would involve the reaction of 4-(allyloxy)benzaldehyde and acetone.
Base-Catalyzed Mechanism:
The choice of base catalyst can significantly influence the reaction's efficiency. While NaOH is commonly used due to its high yield, other bases have also been successfully employed. jchemrev.com
Table 1: Common Base Catalysts in Claisen-Schmidt Condensation
| Catalyst | Typical Yield (%) |
|---|---|
| NaOH | 90 - 96 |
| KOH | 88 - 94 |
| Ba(OH)₂ | 88 - 98 |
Data compiled from research on Claisen-Schmidt reactions. jchemrev.com
Acid-Catalyzed Mechanism:
In the presence of an acid catalyst, the reaction proceeds through an enol mechanism. nih.gov The acid, which can be a Brønsted acid like HCl or a Lewis acid such as AlCl₃ or BF₃, protonates the carbonyl oxygen of the ketone. jchemrev.comresearchgate.net This protonation increases the acidity of the α-hydrogens, facilitating the tautomerization of the ketone to its enol form. The enol then acts as the nucleophile, attacking the protonated carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the final chalcone product.
Lewis acids like BF₃-etherate have been shown to be effective catalysts, leading to high product yields in the range of 75-96%. researchgate.net
Table 2: Examples of Acid Catalysts Used in Chalcone Synthesis
| Catalyst | Type |
|---|---|
| p-Toluene sulfonic acid | Brønsted Acid |
| Boron trioxide (B₂O₃) | Lewis Acid |
| Ruthenium(III) chloride (RuCl₃) | Lewis Acid |
| Aluminum chloride (AlCl₃) | Lewis Acid |
| Boron trifluoride (BF₃) | Lewis Acid |
| Dry Hydrogen Chloride (HCl) | Brønsted Acid |
A selection of acid catalysts reported for chalcone synthesis. jchemrev.com
Modern Catalytic Approaches:
Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. Heterogeneous catalysts, such as nanoporous materials and supported metal nanoparticles, offer advantages like easier separation and reusability. researchgate.net For instance, palladium nanoparticles supported on mesoporous TiO₂ have been utilized as a recyclable catalyst for Claisen-Schmidt condensation. researchgate.net Furthermore, microwave-assisted synthesis using solid base catalysts like calcium oxide provides a rapid and solvent-free alternative to traditional methods. nih.gov
The versatility of the enone moiety in the chalcone structure allows for a wide range of functional group transformations, making the understanding of these synthetic mechanisms fundamental for the development of new derivatives. jchemrev.com
Reactions at the Alpha,Beta-Unsaturated Ketone Moiety of this compound
The α,β-unsaturated ketone, a core feature of chalcones, possesses two electrophilic centers due to the delocalization of electron density across the C=C-C=O system. jchemrev.com This electronic configuration allows for reactions at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). jchemrev.com
The most common reaction at the α,β-unsaturated ketone moiety is the conjugate nucleophilic addition, widely known as the Michael reaction. masterorganicchemistry.comlscollege.ac.in In this process, a nucleophile attacks the electrophilic β-carbon of the enone system. jchemrev.com This reaction is a fundamental method for carbon-carbon bond formation. masterorganicchemistry.com For this compound, the reaction proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of the unsaturated system (Michael acceptor). lscollege.ac.in
The mechanism involves three main steps:
Formation of a nucleophile, often an enolate generated by deprotonating a compound with acidic methylene (B1212753) hydrogens using a base. masterorganicchemistry.comlscollege.ac.in
The nucleophile adds to the β-carbon of the α,β-unsaturated ketone in a 1,4-addition fashion. lscollege.ac.in
The resulting enolate is protonated to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can be employed in this reaction, including enolates from β-ketoesters and malonates, as well as organocuprates, amines, and thiols. masterorganicchemistry.comlscollege.ac.in
| Michael Donor | Michael Acceptor | General Product Structure | Reference |
|---|---|---|---|
| Diethyl malonate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | lscollege.ac.in |
| Thiol (e.g., Cysteine) | α,β-Unsaturated Ketone | β-Thioether Ketone | jchemrev.com |
| Amine | α,β-Unsaturated Ketone | β-Amino Ketone | masterorganicchemistry.com |
The reduction of the α,β-unsaturated ketone system in this compound can be selectively targeted at the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction), or both can be reduced simultaneously. acs.orgqub.ac.uk
Selective C=C Bond Reduction (1,4-Reduction): This transformation converts the α,β-unsaturated ketone into the corresponding saturated ketone. Catalytic hydrogenation is a common method, though achieving high chemoselectivity can be challenging. acs.org Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) with catalysts based on iridium, rhodium, or manganese, offers a highly selective alternative that avoids the use of high-pressure hydrogen gas. acs.orgmdpi.comresearchgate.net Another approach involves a copper-catalyzed hydroboration/protodeboronation strategy. rsc.org
Selective C=O Bond Reduction (1,2-Reduction): This yields an allylic alcohol. This can be achieved using hydride reagents like sodium borohydride, often under controlled conditions to favor 1,2-addition over 1,4-addition. qub.ac.uk Certain catalytic systems can also be tuned to favor the reduction of the carbonyl group. qub.ac.uk
Complete Reduction: The reduction of both the C=C and C=O bonds results in a saturated alcohol. This is typically accomplished under more rigorous conditions, such as catalytic hydrogenation at higher pressures or with more reactive catalysts. qub.ac.uk
| Reaction Type | Product | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| 1,4-Reduction (Conjugate Reduction) | Saturated Ketone | H₂, Catalyst (Mn, Rh, Ir); Transfer Hydrogenation (e.g., HCOOH/Ir catalyst) | acs.orgresearchgate.net |
| 1,2-Reduction | Allylic Alcohol | NaBH₄ (under specific conditions) | qub.ac.uk |
| Full Reduction | Saturated Alcohol | H₂ with potent catalysts (e.g., Pd/C) under higher pressure | qub.ac.uk |
The carbon-carbon double bond of the enone system in this compound can act as a dienophile (a 2π electron system) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govorganic-chemistry.org This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com
The reactivity of the chalcone as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The reaction proceeds by the overlap of the dienophile's LUMO with the Highest Occupied Molecular Orbital (HOMO) of a suitable diene. organic-chemistry.org This powerful reaction allows for the construction of complex cyclic structures with good stereochemical control. wikipedia.orgmasterorganicchemistry.com Additionally, under photochemical conditions, chalcones can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. acs.org
Transformations Involving the Allyloxy Group of this compound
The allyloxy group attached to the phenyl ring provides a second site for reactivity, distinct from the enone moiety.
When heated, this compound, as an allyl aryl ether, is expected to undergo a thermal nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This concerted, intramolecular process involves the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring. libretexts.org
The reaction proceeds through a cyclic, six-membered transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol, yielding a 2-allyl-4-(hydroxy)phenyl derivative. libretexts.orglibretexts.org If both ortho positions on the phenyl ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position before rearomatization. organic-chemistry.org Microwave irradiation has been shown to effectively promote this transformation in related allyloxy chalcone systems. researchgate.net
The allyl group is susceptible to radical-mediated reactions. The formation of an allylic radical can initiate a variety of transformations. Radical reactions are powerful tools for generating molecular complexity and forming challenging bonds. nih.gov
In the context of this compound, a radical can be generated on the allyl group, which can then participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule. mdpi.comharvard.edu More commonly, the allylic C-H bonds can be functionalized. For instance, allylic amination can be achieved through processes involving photoredox catalysis, where an alkene radical cation is generated, followed by deprotonation to form an allylic radical that can then be trapped by a nucleophile. nih.gov The stability of allylic radicals allows them to accumulate to relatively high concentrations, making subsequent reactions like recombination or addition to olefins feasible pathways for molecular weight growth. rsc.org
Derivatization at the Allylic Position
The allyloxy group of this compound provides a versatile handle for derivatization, primarily through reactions involving the allylic C-H bonds and the alkene moiety. Two key transformations are radical-mediated halogenation and sigmatropic rearrangements.
Radical Allylic Halogenation: The allylic position is susceptible to free-radical substitution. N-Bromosuccinimide (NBS), in the presence of a radical initiator (like AIBN) or light, is a standard reagent for selectively brominating the allylic position, leaving the double bond and the aromatic ring intact. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds via a resonance-stabilized allylic radical, which accounts for the lower bond dissociation energy of the allylic C-H bond compared to other sp³ C-H bonds. masterorganicchemistry.com This intermediate then reacts with a low concentration of molecular bromine generated from NBS to yield the allylic bromide. youtube.comlibretexts.org
Sigmatropic Rearrangements: The aryl allyl ether functionality is primed for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org This nih.govnih.gov-sigmatropic rearrangement typically occurs upon heating (often >200 °C) and is intramolecular. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state, transferring the allyl group from the oxygen atom to the ortho position of the aromatic ring. libretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol, 2-allyl-4-(4-oxo-2-buten-2-yl)phenol. This rearomatization step provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.comlibretexts.org If both ortho positions are blocked, a subsequent nih.govnih.gov-sigmatropic Cope rearrangement can occur, moving the allyl group to the para position. organic-chemistry.org Lewis acids can also catalyze this rearrangement, sometimes allowing for lower reaction temperatures and influencing regioselectivity. nih.gov
Reactivity of the Phenolic Ring in this compound
The aromatic ring, activated by the electron-donating allyloxy group, is a key site for functionalization. Its reactivity is governed by principles of electrophilic aromatic substitution and can be precisely controlled using modern synthetic methods.
Electrophilic Aromatic Substitutions and Functionalization
The allyloxy group is a strong activating group, analogous to the well-studied methoxy (B1213986) group in anisole. quora.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus highly susceptible to attack by electrophiles. This activation is also ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the allyloxy substituent. libretexts.org Due to steric hindrance from the allyloxy group, the para-substituted product is often favored in reactions like halogenation or nitration of similar 4-alkoxyaryl compounds. libretexts.orgyoutube.com The high reactivity of such activated rings often allows for milder reaction conditions compared to those required for unsubstituted benzene (B151609). libretexts.org
Below is a table illustrating typical electrophilic aromatic substitution reactions and the expected major products for an analogous compound, 4-allyloxyanisole, which highlights the directing effect of the alkoxy group.
| Reaction | Reagent/Catalyst | Expected Major Product (Illustrative) |
| Bromination | Br₂ in Acetic Acid | 2-Bromo-4-allyloxyanisole and 4-Bromo-2-allyloxyanisole |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-allyloxyanisole |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-4-allyloxyanisole |
This table is illustrative, based on the known reactivity of activated aromatic ethers.
Directed Ortho-Metalation Strategies
While electrophilic substitution typically yields a mixture of ortho and para products, Directed ortho-Metalation (DoM) provides a powerful strategy for exclusively functionalizing the ortho position. wikipedia.orgorganic-chemistry.org In this reaction, the heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.orguwindsor.ca This coordination positions the strong base to deprotonate the nearest (ortho) proton on the aromatic ring, forming a stabilized aryllithium intermediate. wikipedia.org The ether oxygen of the allyloxy group in this compound can serve as an effective DMG. baranlab.orgmsu.edu
The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (E⁺), leading to the formation of a new carbon-element bond exclusively at the C-3 position of the phenyl ring. harvard.edu
General Scheme for Directed ortho-Metalation:
Coordination of alkyllithium to the allyloxy oxygen.
Deprotonation of the ortho-proton to form an aryllithium species.
Quenching with an electrophile (e.g., I₂, CO₂, RCHO, Me₃SiCl) to install a new functional group.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple functional groups—an α,β-unsaturated ketone, an allyl ether, and an activated aromatic ring—makes selectivity a critical consideration in the chemical transformations of this molecule.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. vedantu.com For instance, catalytic hydrogenation can be directed to different sites depending on the catalyst and conditions. A catalyst like Pd/C under standard conditions might reduce both the enone C=C bond and the allyl C=C bond. However, specialized catalysts, such as certain manganese(I) hydride complexes, have been shown to selectively hydrogenate the C=C bond of α,β-unsaturated ketones (1,4-reduction) while leaving other alkenes untouched. acs.org Conversely, Luche reduction (NaBH₄, CeCl₃) could selectively reduce the carbonyl group to a hydroxyl group without affecting the conjugated double bond. nih.gov
Regioselectivity: This determines where on a molecule a reaction occurs. masterorganicchemistry.com As discussed, standard electrophilic aromatic substitution on the phenyl ring yields primarily the para-product with some ortho-isomer, whereas DoM is highly regioselective for the ortho-position. wikipedia.orgmsu.edu The Claisen rearrangement is regioselective for the ortho-position. organic-chemistry.org Another example is the reaction at the α,β-unsaturated ketone system. It can undergo 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like Gilman cuprates favor 1,4-addition.
Stereoselectivity: The carbonyl group of the butenone moiety is prochiral. Its reduction can lead to the formation of a new stereocenter, creating a chiral alcohol. The use of chiral reducing agents, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction, or enzymatic reductions can achieve high levels of stereoselectivity, yielding one enantiomer of the corresponding alcohol in excess. nih.govnih.govresearchgate.net Biocatalytic reductions using various microorganisms or isolated enzymes (ketoreductases, alcohol dehydrogenases) are particularly effective for the stereoselective reduction of prochiral ketones to furnish optically active alcohols. mdpi.commdpi.com
The following table summarizes the selective outcomes for different reaction types.
| Selectivity Type | Reaction Example | Reagents/Conditions | Selective Outcome |
| Chemoselectivity | Hydrogenation | Mn(I) Catalyst, H₂ | Selective 1,4-reduction of the enone C=C bond |
| Regioselectivity | Aromatic Functionalization | s-BuLi, TMEDA then E⁺ | Exclusive functionalization at the ortho position |
| Stereoselectivity | Carbonyl Reduction | Biocatalyst (Rhodotrula glutinis) | Formation of a specific enantiomer of the secondary alcohol |
Data in the table is based on established principles and reactions of analogous functional groups. harvard.eduacs.orgresearchgate.net
Kinetics and Thermodynamic Considerations of this compound Reactions
The outcome of reactions involving this compound can be governed by whether the reaction is under kinetic or thermodynamic control.
Kinetic vs. Thermodynamic Products: A kinetically controlled reaction is one where the major product is the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy. A thermodynamically controlled reaction is reversible, allowing equilibrium to be established, and the major product is the most stable one.
In the context of additions to the α,β-unsaturated ketone system, reactions are often designed to be irreversible and are thus under kinetic control. For example, the reaction of an organocuprate at low temperature leads to the 1,4-adduct (the kinetic product in this case) because the reverse reaction has a high activation barrier.
Reaction Kinetics: The rates of reaction at the different functional groups vary significantly. Electrophilic aromatic substitution on the highly activated ring is generally a fast process. libretexts.org In contrast, the thermal Claisen rearrangement is kinetically slow and typically requires high temperatures (over 200 °C) to overcome the significant activation energy barrier, although catalysis can lower this barrier. organic-chemistry.org Kinetic studies on chalcone derivatives, which share the α,β-unsaturated ketone core, show that their reactivity in various assays, such as antioxidant capacity or reaction with nucleophiles, is highly dependent on the substituents on the aromatic rings. nih.govasianpubs.orgresearchgate.net Electron-donating groups, like the allyloxy group, can influence the electronic properties of the enone system and thus affect the kinetics of addition reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Allyloxy Phenyl 3 Buten 2 One
Multidimensional Nuclear Magnetic Resonance Spectroscopy Applications
Multidimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 4-[4-(allyloxy)phenyl]-3-buten-2-one where signal overlap in 1D spectra is common.
2D J-Resolved and COSY Experiments for Complex Proton Environments
In the ¹H NMR spectrum of chalcones and their derivatives, the aromatic and vinylic protons often produce overlapping signals, complicating direct analysis. Two-dimensional NMR techniques like J-Resolved and Correlation SpectroscopY (COSY) are employed to deconstruct these complex regions.
2D J-Resolved Spectroscopy: This experiment separates chemical shift information along one axis (F2) and spin-spin coupling (J-coupling) information along the other axis (F1). This is particularly useful for resolving overlapping multiplets. For a structurally similar compound, 4-(4'-methoxyphenyl)-3-buten-2-one, a 2D J-resolved experiment allows for the precise measurement of proton chemical shifts from the F2 dimension and their corresponding coupling constants from the F1 dimension. researchgate.net For this compound, this technique would effectively separate the signals of the vinylic protons (H-3 and H-4) and the aromatic protons on the disubstituted benzene (B151609) ring, allowing for the accurate determination of their J-coupling constants.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-coupled to each other through the presence of off-diagonal cross-peaks. This is instrumental in mapping out the proton connectivity within a molecule. For this compound, a COSY spectrum would be expected to show correlations between:
The vinylic protons H-3 and H-4.
The aromatic protons on the phenyl ring that are adjacent to each other.
The protons within the allyloxy group: between the methylene (B1212753) protons adjacent to the oxygen and the vinylic proton, and between the terminal vinylic protons and the adjacent vinylic proton.
The following table illustrates the expected ¹H NMR data for this compound, based on analysis of analogous compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected J-coupling (Hz) |
| H-1 (CH₃) | ~2.4 | s | - |
| H-3 | ~6.7 | d | ~16 |
| H-4 | ~7.5 | d | ~16 |
| Aromatic Protons | 6.9 - 7.6 | m | - |
| O-CH₂ (Allyl) | ~4.6 | d | ~5 |
| =CH (Allyl) | ~6.0 | m | - |
| =CH₂ (Allyl) | ~5.3 - 5.4 | m | - |
| Note: This is a predictive table. Actual experimental values may vary. |
NOESY and ROESY for Conformational and Stereochemical Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational and stereochemical analysis.
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For this compound, a key application would be the confirmation of the stereochemistry of the double bond between C-3 and C-4. In the predominant E (trans) isomer, a NOESY cross-peak would be expected between the aromatic protons and H-4, but not between the aromatic protons and H-3. Furthermore, these experiments could reveal the preferred conformation of the allyloxy group relative to the phenyl ring by identifying correlations between the allyl protons and the aromatic protons.
Solid-State NMR for Polymorphic Studies
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound could exhibit distinct ¹³C ssNMR spectra due to differences in molecular packing and intermolecular interactions. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique that would be used to obtain high-resolution spectra of the solid compound, helping to identify and characterize any polymorphic forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information on molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would prominently feature characteristic absorption bands corresponding to its functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often makes vibrations of non-polar bonds with symmetrical stretches, which are weak in the IR spectrum, strong in the Raman spectrum.
Key expected vibrational frequencies for this compound are summarized below.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1660 - 1680 | Strong |
| C=C (Alkenyl) | Stretch | ~1600 - 1650 | Strong |
| C=C (Aromatic) | Stretch | ~1580 - 1600 | Strong |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Moderate |
| =C-H (Vinyl) | Bend (out-of-plane) | ~970 (for E-isomer) | Weak |
| Note: This is a predictive table based on typical functional group frequencies. |
High-Resolution Mass Spectrometry for Reaction Monitoring and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is vital for confirming the identity of a synthesized compound and assessing its purity.
For this compound (C₁₃H₁₄O₂), the expected exact mass can be calculated. Using an ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺.
Calculated HRMS Data:
Molecular Formula: C₁₃H₁₄O₂
Exact Mass: 202.0994 u
Expected [M+H]⁺ ion: 203.1072 m/z
By comparing the experimentally measured m/z value to the calculated value with a high degree of accuracy (typically within 5 ppm), the elemental composition can be confidently confirmed. HRMS is also invaluable for monitoring the progress of a chemical reaction by detecting the presence of reactants, intermediates, and the final product in the reaction mixture.
X-ray Crystallography in Solid-State Structural Analysis and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice.
Theoretical and Computational Chemistry of 4 4 Allyloxy Phenyl 3 Buten 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 4-[4-(allyloxy)phenyl]-3-buten-2-one. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can provide detailed information about the molecule's orbitals, charge distribution, and stability.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.
For this compound, the HOMO is likely to be located on the electron-rich allyloxyphenyl group, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing α,β-unsaturated ketone moiety, which can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Calculation of Spectroscopic Parameters to Aid Assignment
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, this would include:
NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of 1H and 13C chemical shifts. This can help in the assignment of complex spectra and in confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and intensities can aid in the assignment of peaks in infrared (IR) and Raman spectra to specific molecular vibrations, such as the C=O stretch of the ketone or the C=C stretches of the alkene and aromatic ring.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths in a UV-Vis spectrum, providing insight into the molecule's chromophores.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. maxapress.comresearchgate.net For this compound, DFT studies could be employed to explore various reaction pathways, such as cycloadditions, electrophilic additions to the double bond, or nucleophilic attacks on the carbonyl carbon.
By mapping the potential energy surface, DFT calculations can identify transition state structures and calculate their corresponding activation energies. This information is crucial for understanding reaction kinetics and predicting the most favorable reaction pathways. For instance, a DFT study could elucidate the mechanism of a Claisen rearrangement involving the allyl group or the stereoselectivity of a Michael addition to the enone system.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. core.ac.uk An MD simulation of this compound would involve simulating the motion of the molecule and surrounding solvent molecules over time.
This approach is particularly useful for:
Conformational Analysis: The allyloxy group and the butenone side chain have rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
Solvent Effects: The presence of a solvent can significantly influence the structure, reactivity, and properties of a solute. MD simulations can explicitly model solute-solvent interactions, providing a more realistic picture of the molecule's behavior in solution.
Computational Predictions of Chemo-, Regio-, and Stereoselectivity
Computational chemistry can be a powerful predictive tool for understanding and rationalizing the selectivity of chemical reactions. For this compound, which possesses multiple reactive sites, computational methods can predict:
Chemoselectivity: By comparing the activation energies for reactions at different functional groups (e.g., the alkene vs. the ketone), the most likely site of reaction can be predicted.
Regioselectivity: In reactions where multiple constitutional isomers can be formed, such as in electrophilic additions, computational analysis of the stability of possible intermediates or transition states can predict the major product.
Stereoselectivity: For reactions that can produce stereoisomers, computational modeling of the transition states leading to different stereochemical outcomes can explain and predict the observed stereoselectivity (e.g., diastereoselectivity or enantioselectivity).
These predictions are often based on the analysis of transition state energies and structures obtained from quantum chemical calculations.
Emerging Research Methodologies and Future Directions in 4 4 Allyloxy Phenyl 3 Buten 2 One Chemistry
Applications of Flow Chemistry in the Continuous Synthesis of 4-[4-(allyloxy)phenyl]-3-buten-2-one
Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. thieme-connect.deresearchgate.net The synthesis of this compound, typically achieved through a base-catalyzed aldol (B89426) condensation (Claisen-Schmidt condensation) between 4-(allyloxy)benzaldehyde and acetone (B3395972), is well-suited for adaptation to a flow process.
In a continuous flow setup, reactants are pumped through a network of tubes and mixed in a microreactor, where the reaction occurs under precisely controlled conditions. researchgate.net This methodology allows for superior heat and mass transfer, minimizing the formation of byproducts and enabling reactions at higher concentrations and temperatures than are feasible in batch processing. thieme-connect.de For the synthesis of this specific chalcone (B49325), a flow system could involve pumping streams of the aldehyde, acetone, and a catalyst (e.g., aqueous NaOH) to a T-mixer before entering a heated reactor coil. The short residence time within the reactor can be precisely controlled to maximize yield and purity. nih.gov
The benefits of applying flow chemistry to this synthesis include the potential for telescoping multiple reaction steps, reducing waste, and avoiding the isolation of potentially unstable intermediates. thieme-connect.de This approach is particularly advantageous for producing material on a larger scale for further investigation and application. researchgate.net
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Seconds to Minutes nih.gov |
| Temperature Control | Moderate, potential for hotspots | Precise, rapid heat exchange thieme-connect.de |
| Scalability | Limited by vessel size | High throughput by extending operation time researchgate.net |
| Safety | Accumulation of reagents | Small reaction volumes, reduced risk thieme-connect.de |
| Productivity | Lower kg/day | Potentially higher kg/day |
Electrochemical and Photochemical Studies of this compound Reactivity
The reactivity of this compound is largely dictated by its α,β-unsaturated ketone moiety and the electronically active allyloxyphenyl group. Electrochemical and photochemical methods offer sophisticated ways to probe and exploit this reactivity.
Electrochemical Studies: The electrochemical behavior of the closely related compound 4-phenyl-3-buten-2-one (B7806413) has been investigated using techniques like voltammetry and chronoamperometry. researchgate.net These studies reveal insights into the molecule's reduction potential and its influence on processes like zinc deposition. researchgate.net Similar electrochemical analysis of this compound could elucidate the electronic influence of the allyloxy group on the conjugated system. Such studies would determine its oxidation and reduction potentials, providing a thermodynamic basis for its reactivity in electron transfer reactions and its potential use in electro-organic synthesis or as a component in electrochemical sensors.
Photochemical Studies: The conjugated system of this compound suggests significant photochemical activity. Related benzophenone (B1666685) derivatives are known to be photoreactive; upon UV irradiation (e.g., at 365 nm), they can form a biradical triplet state that is capable of abstracting a proton from an adjacent aliphatic C-H group to form a new C-C bond. nih.gov It is plausible that the enone structure in this compound could undergo similar triplet state formation. nih.gov Potential photochemical transformations could include E/Z isomerization across the double bond, [2+2] cycloaddition reactions, or polymerization initiated by the reactive allyl group. Laser flash photolysis studies could be employed to characterize transient species, such as triplet states, and determine their lifetimes and reaction kinetics. nih.gov
Development of Novel Catalysts for Specific Transformations of this compound
The multifunctionality of this compound—possessing a reducible ketone, a reactive alkene, an ether linkage, and an aromatic ring—makes it an excellent substrate for developing selective catalytic transformations.
Future research is directed toward creating novel catalysts for specific modifications:
Asymmetric Reduction: Development of chiral catalysts (e.g., based on ruthenium or rhodium) for the enantioselective reduction of the carbonyl group to form a chiral allylic alcohol, a valuable synthetic intermediate.
Selective Hydrogenation: Designing catalysts (e.g., supported palladium or platinum) that can selectively reduce the carbon-carbon double bond without affecting the carbonyl or the allyl group, or vice versa.
Allyl Group Modification: Exploring transition-metal catalysts, such as iridium or palladium complexes, for reactions like allylic alkylation or amination at the allyloxy moiety. nih.gov
C-H Functionalization: Investigating catalysts for the direct functionalization of the aromatic ring, allowing for the introduction of new substituents without pre-functionalization steps.
The use of mesoporous aluminosilicates has been reported for the synthesis of the parent compound, (E)-4-phenyl-3-buten-2-one, highlighting the potential for solid-supported, recyclable catalysts in related processes. google.com
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Desired Transformation | Potential Catalyst Class |
| Ketone (C=O) | Asymmetric Reduction | Chiral Ru, Rh, or Ir complexes |
| Alkene (C=C) | Selective Hydrogenation | Heterogeneous Pd/C, PtO₂, Wilkinson's catalyst |
| Allyl Ether | Allylic Substitution | Palladium(0) or Iridium(I) complexes nih.gov |
| Aromatic Ring | C-H Activation/Functionalization | Rhodium(III) or Palladium(II) complexes |
Integration of this compound in Supramolecular Chemistry Frameworks
Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions. The structure of this compound, with its aromatic ring (a π-system), carbonyl group (a hydrogen bond acceptor), and ether oxygen, makes it an ideal building block for constructing larger, ordered assemblies.
Crystal structure analysis of the related molecule 4-(allyloxy)phenylmethanone reveals a complex three-dimensional network stabilized by numerous C—H⋯O and C—H⋯π interactions. nih.govresearchgate.net It is highly probable that this compound would engage in similar weak interactions, allowing it to self-assemble or be incorporated into more complex supramolecular frameworks. nih.gov For instance, it could act as a ligand for metal ions to form metal-organic frameworks (MOFs) or as a guest molecule within the cavities of host structures like cyclodextrins or calixarenes. The terminal double bond of the allyl group also offers a reactive handle for polymerization, enabling the creation of cross-linked supramolecular gels or polymers where the chalcone moiety imparts specific electronic or photophysical properties.
Design of Analogs for Mechanistic Probes and Synthetic Method Development
The systematic design and synthesis of analogs of this compound are crucial for probing reaction mechanisms and developing new synthetic methodologies.
Mechanistic Probes: To understand reaction pathways, analogs can be synthesized with specific modifications. For example, replacing the allyloxy group with a methoxy (B1213986) group, as seen in trans-4-(4-Methoxyphenyl)-3-buten-2-one, can help isolate the reactivity of the enone system from that of the allyl group. alfa-chemistry.com Isotopic labeling, such as replacing specific hydrogen atoms with deuterium, can be used in kinetic isotope effect studies to determine rate-limiting steps in catalytic or photochemical reactions.
Synthetic Method Development: A library of analogs with varied electronic properties can be created to test the scope and limitations of new synthetic reactions. This involves synthesizing derivatives with electron-donating (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing (e.g., -NO₂, -CF₃) substituents on the phenyl ring. Studying the reactivity of these analogs provides valuable data on how electronics influence reaction outcomes, which is essential for optimizing reaction conditions and catalyst design. For instance, the synthesis of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives demonstrates how modifying a core structure can tune its biological and chemical properties. nih.gov
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-[4-(allyloxy)phenyl]-3-buten-2-one, and how can purity be maximized?
- Methodology : Employ Claisen-Schmidt condensation between 4-(allyloxy)acetophenone and acetyl chloride in anhydrous conditions. Catalytic piperidine or NaOH in ethanol enhances enolate formation . For allyloxy group introduction, Ullmann coupling of 4-bromophenyl derivatives with allyl alcohol under CuI/1,10-phenanthroline catalysis is effective. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) and recrystallization from ethanol yields >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H NMR : Confirm allyloxy protons (δ 4.5–4.7 ppm, –OCH2–; δ 5.2–6.0 ppm, CH2=CH–) and α,β-unsaturated ketone (δ 6.5–7.5 ppm, conjugated doublet) .
- 13C NMR : Detect ketone carbonyl (δ 190–200 ppm) and allyl ether carbons (δ 65–75 ppm) .
- IR : Identify C=O stretch (~1680 cm⁻¹) and C–O–C (allyl ether, ~1250 cm⁻¹) .
- GC-MS/HPLC : Validate purity (>98%) and molecular ion [M⁺] at m/z 214 .
Advanced Research Questions
Q. How can contradictory reports about the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?
- Methodology :
- Control Experiments : Test against standardized microbial strains (e.g., E. coli ATCC 25922) with fixed inoculum size (1×10⁶ CFU/mL) .
- Purity Verification : Re-examine bioactive batches via LC-MS to rule out impurities (e.g., residual catalysts) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-methoxy or 4-fluorophenyl derivatives) to isolate allyloxy’s role .
Q. What computational strategies predict the compound’s reactivity in nucleophilic additions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution; the α,β-unsaturated ketone shows electrophilic Cβ (−0.45 e) for Michael additions .
- Molecular Docking : Simulate binding to tyrosinase (PDB: 2Y9X) to assess inhibitory potential via AutoDock Vina .
Q. How does the allyloxy group influence photophysical properties for optoelectronic applications?
- Methodology :
- UV-Vis Spectroscopy : Measure λmax in THF (e.g., ~320 nm for n→π* transitions) .
- Fluorescence Quenching : Compare quantum yields with 4-methoxy analogs; allyl’s electron-donating effect enhances Stokes shift .
Q. What stabilization strategies mitigate decomposition during long-term storage?
- Methodology :
- Thermal Analysis : Conduct DSC/TGA to identify degradation onset (~150°C); store under argon at −20°C .
- Antioxidant Additives : Use 0.1% BHT in ethanol solutions to suppress radical-mediated oxidation .
Q. Can green chemistry approaches replace hazardous reagents in synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
